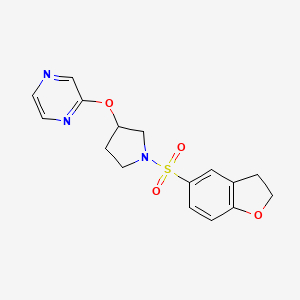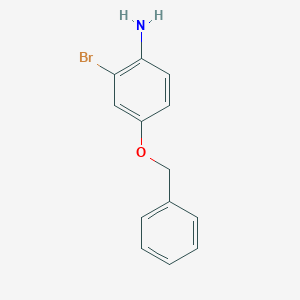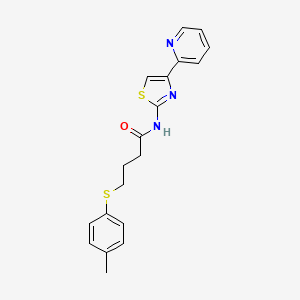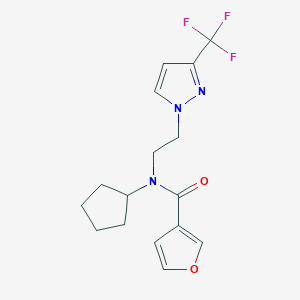
7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines It is characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 3rd position on the tetrahydroisoquinoline core
Wirkmechanismus
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
THIQs are known to interact with their targets, leading to changes that result in their biological activity
Biochemical Pathways
Thiqs are known to impact various biochemical pathways, leading to their diverse biological activities
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Biochemische Analyse
Biochemical Properties
The biochemical properties of 7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride are not fully understood yet. It is known that tetrahydroisoquinolines are key fragments of diverse range of alkaloids and bioactive molecules . They can act as precursors for various alkaloids displaying multifarious biological activities .
Cellular Effects
The specific cellular effects of this compound are currently unknown due to the lack of research data. It is known that tetrahydroisoquinolines have broad applications in asymmetric catalysis as chiral scaffolds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps, starting from simple precursors. One common synthetic route is the Pomeranz-Fritsch cyclization, which involves the cyclization of a β-aminoketone derivative. The reaction conditions for this cyclization include the use of strong acids such as hydrochloric acid and heating the reaction mixture to promote cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can produce reduced isoquinoline derivatives.
Substitution: Substitution reactions can result in the formation of various substituted isoquinolines.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biological systems and the development of new drugs.
Medicine: It has potential therapeutic applications, including the treatment of neurological disorders and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is similar to other tetrahydroisoquinoline derivatives, but its unique structural features, such as the presence of a fluorine atom and a methyl group, distinguish it from other compounds in this class. Some similar compounds include:
7-Fluoro-1,2,3,4-tetrahydroisoquinoline
3-Methyl-1,2,3,4-tetrahydroisoquinoline
7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Eigenschaften
IUPAC Name |
7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c1-7-4-8-2-3-10(11)5-9(8)6-12-7;/h2-3,5,7,12H,4,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJFJHCODUSJNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2983693.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(benzo[d]thiazol-2-yl)acrylonitrile](/img/structure/B2983694.png)


![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2983700.png)






![2-methyl-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)oxy]pyridine](/img/structure/B2983712.png)
![Methyl 2-[[3-methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2983714.png)

